molecular formula C8H6ClFO3 B3047549 Methyl 4-chloro-2-fluoro-5-hydroxybenzoate CAS No. 141852-67-7

Methyl 4-chloro-2-fluoro-5-hydroxybenzoate

Cat. No.: B3047549
CAS No.: 141852-67-7
M. Wt: 204.58
InChI Key: NLLMPNMMMLGFLB-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-fluoro-5-hydroxybenzoate: is an organic compound with the molecular formula C8H6ClFO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and hydroxyl groups, and the carboxyl group is esterified with a methyl group

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Methyl 4-chloro-2-fluoro-5-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Pharmacological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new drugs.

Industry:

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Safety and Hazards

The safety information for Methyl 4-chloro-2-fluoro-5-hydroxybenzoate indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its hazards . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, contact with skin, eyes, or clothing, and ingestion or inhalation .

Relevant Papers The relevant papers for this compound are not detailed in the available resources. More research would be needed to provide a comprehensive analysis of the relevant papers .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 4-chloro-2-fluoro-5-hydroxybenzoate typically begins with commercially available 4-chloro-2-fluoro-5-hydroxybenzoic acid.

    Esterification: The carboxyl group of 4-chloro-2-fluoro-5-hydroxybenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

    Purification: The resulting ester is purified by recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 4-chloro-2-fluoro-5-hydroxybenzoate can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Conversion to 4-chloro-2-fluoro-5-hydroxybenzaldehyde or 4-chloro-2-fluoro-5-hydroxybenzoic acid.

    Reduction: Formation of 4-chloro-2-fluoro-5-hydroxybenzyl alcohol.

Comparison with Similar Compounds

    Methyl 4-chloro-2-fluoro-5-methoxybenzoate: Similar structure but with a methoxy group instead of a hydroxyl group.

    Methyl 4-chloro-2-fluoro-5-nitrobenzoate: Contains a nitro group instead of a hydroxyl group.

    Methyl 4-chloro-2-fluoro-5-aminobenzoate: Contains an amino group instead of a hydroxyl group.

Uniqueness: Methyl 4-chloro-2-fluoro-5-hydroxybenzoate is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and influence the compound’s reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-chloro-2-fluoro-5-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLMPNMMMLGFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701267789
Record name Methyl 4-chloro-2-fluoro-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141852-67-7
Record name Methyl 4-chloro-2-fluoro-5-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141852-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-2-fluoro-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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